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An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethylpyrazine-2-
carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 3,6-Dimethylpyrazine-2-carbonitrile (CAS No. 2435-47-4), a key heterocyclic

building block. Pyrazine derivatives are integral to medicinal chemistry and drug discovery,

serving as scaffolds in numerous bioactive compounds.[1][2][3] This document synthesizes

critical data on the molecular structure, physical properties, and spectroscopic characteristics of

3,6-Dimethylpyrazine-2-carbonitrile. Furthermore, it outlines standardized experimental

protocols for the validation of these properties, offering a framework for researchers to ensure

data integrity and reproducibility. The guide is designed to be a practical resource for scientists

engaged in synthetic chemistry, pharmaceutical development, and materials science.

Introduction: The Significance of Substituted
Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of

significant interest in pharmaceutical and materials science.[3] The pyrazine ring is a
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"privileged scaffold," appearing in a wide array of biologically active molecules, from anti-

tuberculosis drugs like Pyrazinamide to novel compounds in active drug discovery programs.[1]

[2][3] Their unique electronic properties and ability to participate in hydrogen bonding make

them valuable pharmacophores.

3,6-Dimethylpyrazine-2-carbonitrile is a functionalized pyrazine derivative that serves as a

versatile intermediate in organic synthesis.[1][4] The presence of two methyl groups and a

nitrile moiety on the pyrazine core provides multiple reaction sites for further molecular

elaboration, making it a valuable building block for creating complex molecular architectures.[5]

Understanding its fundamental physicochemical properties is the first and most critical step in

its effective application in research and development.

Molecular and Physicochemical Properties
A precise understanding of a compound's physical and chemical identity is foundational to its

application. This section details the core properties of 3,6-Dimethylpyrazine-2-carbonitrile.

Chemical Identity and Structure
The molecule consists of a central pyrazine ring substituted with two methyl groups at positions

3 and 6, and a nitrile group at position 2.

Caption: Molecular Structure of 3,6-Dimethylpyrazine-2-carbonitrile.

Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 3,6-Dimethylpyrazine-
2-carbonitrile, compiled from supplier technical data and predictive models.
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Property Value Source(s)

CAS Number 2435-47-4 [4][5][6]

Molecular Formula C₇H₇N₃ [4][5][7]

Molecular Weight 133.15 g/mol [4][5][7]

Appearance Low melting crystalline solid [8] (by analogy)

Melting Point 49-50 °C [7]

Boiling Point 248.5 ± 35.0 °C (Predicted) [7]

Density 1.12 ± 0.1 g/cm³ (Predicted) [7]

Purity ≥ 98% [4][5]

Storage
Sealed in a dry place at room

temperature
[6][7]

pKa -0.98 ± 0.10 (Predicted) [7]

Spectroscopic Profile: A Guide to Structural
Verification
Spectroscopic analysis is essential for confirming the identity and purity of a chemical

compound. While raw spectra are not provided, this section describes the expected features for

3,6-Dimethylpyrazine-2-carbonitrile based on its structure, serving as a reference for

experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets

should be observed in the aromatic region, corresponding to the two methyl groups (at

positions 3 and 6). Another singlet should appear for the lone proton on the pyrazine ring.

The exact chemical shifts (ppm) will depend on the solvent used, but the integration of these

peaks should be in a 3:3:1 ratio.

¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for

the two methyl carbons, the four unique carbons of the pyrazine ring, and the carbon of the
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nitrile group (C≡N). The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption

bands to look for include:

C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹, characteristic of a

nitrile group.

C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the

aromatic pyrazine ring.

C-H Stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹

for the methyl C-H bonds.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed

at an m/z corresponding to the molecular weight of the compound (133.15).[5][7] Common

fragmentation patterns for pyrazines may involve the loss of methyl groups or HCN, leading to

characteristic fragment ions.

Experimental Protocols for Property Determination
To ensure the trustworthiness of experimental data, standardized protocols must be followed.

This section provides step-by-step methodologies for determining key physicochemical

properties.
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Physicochemical Characterization Workflow

Obtain Sample of
3,6-Dimethylpyrazine-2-carbonitrile

Melting Point Determination
(Thiele Tube or Digital Apparatus)

Solubility Assessment
(Various Solvents)

Spectroscopic Analysis
(NMR, IR, MS)

Data Compilation & Analysis

Compare with Literature/
Predicted Values

Final Report & Characterization

Click to download full resolution via product page

Caption: General workflow for the physicochemical characterization of a compound.

Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically < 1°C)

suggests a high-purity sample.

Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Methodology (Capillary Method):

Sample Preparation: Finely powder a small amount of the crystalline sample.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a

height of 2-3 mm.

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (49-

50°C).[7]

Measurement: Decrease the heating rate to 1-2°C per minute.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is

T₁-T₂.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium

between the sample and the thermometer, ensuring an accurate reading. Impurities typically

depress and broaden the melting range.

Solubility Assessment
Understanding solubility is vital for designing reaction conditions, purification methods, and

formulation strategies.

Objective: To qualitatively or quantitatively determine the solubility of the compound in

various solvents.

Methodology (Qualitative):

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol,

acetone, ethyl acetate, hexane).

Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10

mg of 3,6-Dimethylpyrazine-2-carbonitrile.

Observation: Agitate the mixture at a constant temperature (e.g., 25°C) for 1-2 minutes.

Classification: Visually classify the solubility as 'soluble' (no solid particles visible), 'partially

soluble' (some solid remains), or 'insoluble' (no apparent dissolution).
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Expertise Insight: For drug development, quantitative solubility in aqueous buffers at different

pH values (e.g., pH 2.0, 7.4) is a critical parameter to determine, as it influences

bioavailability.

Synthesis and Reactivity Overview
3,6-Dimethylpyrazine-2-carbonitrile is primarily utilized as a chemical intermediate.

Pyrazinecarbonitriles, in general, are key precursors in the synthesis of more complex

molecules, most notably in the pharmaceutical industry for producing active pharmaceutical

ingredients (APIs).[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to

an amine, while the pyrazine ring can undergo various substitutions, making it a versatile

scaffold for building molecular diversity.

Applications in Research and Drug Development
The pyrazine scaffold is a cornerstone in medicinal chemistry.[3] Its presence in approved

drugs highlights its therapeutic relevance.[3] Compounds containing the pyrazine moiety are

explored for a wide range of pharmacological activities. While specific applications for 3,6-
Dimethylpyrazine-2-carbonitrile are proprietary to ongoing research, its utility as a "protein

degrader building block" suggests its role in the development of novel therapeutic modalities

like PROTACs (Proteolysis-targeting chimeras).[5]

Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of the compound and

ensuring laboratory safety.

Storage: The compound should be stored in a tightly sealed container in a dry, well-

ventilated area at room temperature.[6][7] This prevents hydration and degradation.

Handling: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn when handling the compound. Work should

be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion
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3,6-Dimethylpyrazine-2-carbonitrile is a well-defined chemical entity with distinct

physicochemical properties. Its melting point of 49-50°C, molecular weight of 133.15 g/mol ,

and characteristic spectroscopic features make it readily identifiable and verifiable.[5][7] As a

functionalized heterocyclic compound, it represents a valuable tool for chemists in both

academic and industrial settings, particularly for those engaged in the synthesis of novel

compounds for drug discovery and materials science. This guide provides the foundational data

and procedural insights necessary for its effective and reliable use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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